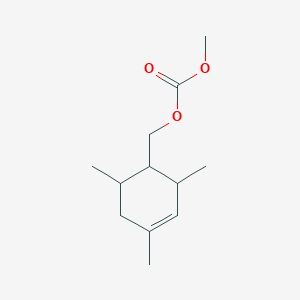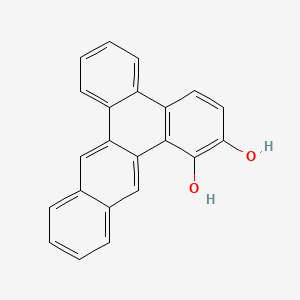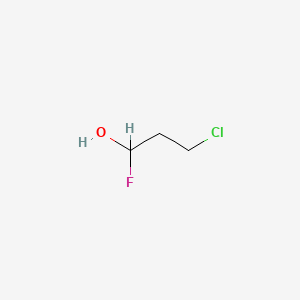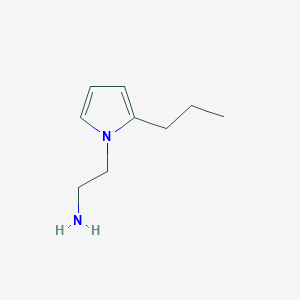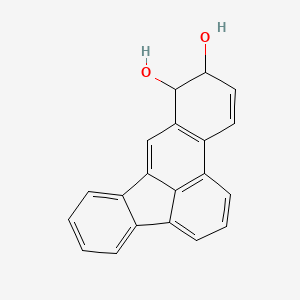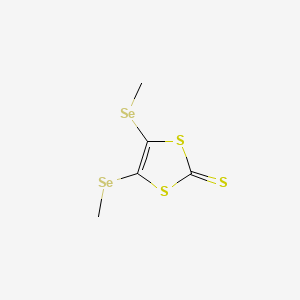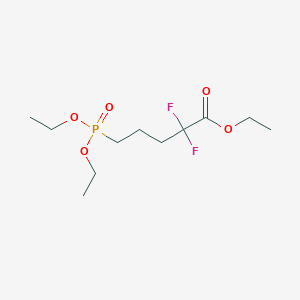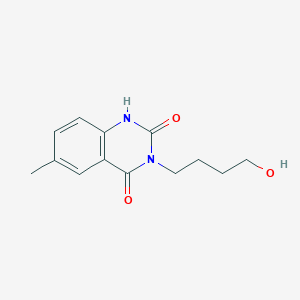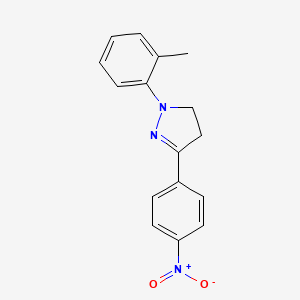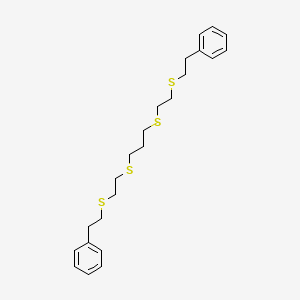![molecular formula C12H14O5 B14270451 (2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid CAS No. 154459-76-4](/img/structure/B14270451.png)
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a carboxylic acid functional group. The presence of the benzyloxy group adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted dioxolane derivatives.
科学研究应用
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The dioxolane ring and benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.
2-Pyrrolidin-2-ylpyridine: A compound with a similar nitrogen-containing ring structure.
Uniqueness
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is unique due to its specific chiral configuration and the presence of both a dioxolane ring and a benzyloxy group
属性
CAS 编号 |
154459-76-4 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
(2R,4R)-2-(phenylmethoxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c13-12(14)10-7-16-11(17-10)8-15-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |
InChI 键 |
PMNXFGFKUAEZES-GHMZBOCLSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](O1)COCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1C(OC(O1)COCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


